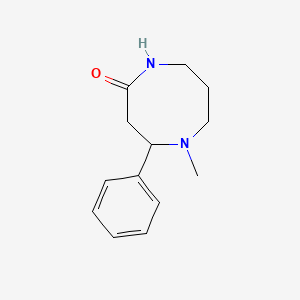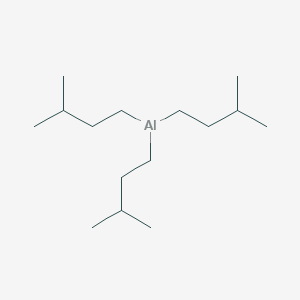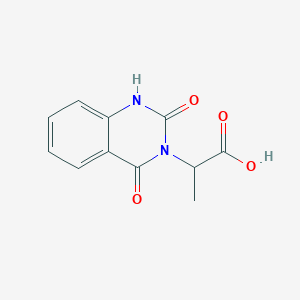
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound. It is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. This compound is often used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphorodithioate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, additives, and other industrial products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- involves its ability to coordinate with various molecular targets. The phosphorodithioate ligands can interact with different enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-S,S’)-, (beta-4)-
- Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-S,S’)-, (T-4)-
Uniqueness
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its specific coordination geometry and the presence of nonylphenoxyethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
65045-87-6 |
|---|---|
Molekularformel |
C68H108O8P2S4Zn |
Molekulargewicht |
1309.2 g/mol |
IUPAC-Name |
zinc;bis[2-(4-nonylphenoxy)ethoxy]-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C34H55O4PS2.Zn/c2*1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)35-27-29-37-39(40,41)38-30-28-36-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2;/h2*19-26H,3-18,27-30H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI-Schlüssel |
YIKKYXLWLXAAKR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOP(=S)(OCCOC2=CC=C(C=C2)CCCCCCCCC)[S-].CCCCCCCCCC1=CC=C(C=C1)OCCOP(=S)(OCCOC2=CC=C(C=C2)CCCCCCCCC)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)

![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)


![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)



